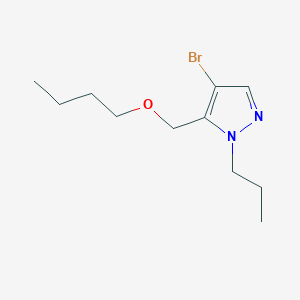
4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole, also known as Br-BMP, is a pyrazole derivative that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has shown promising results in several studies.
科学的研究の応用
4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been used in various scientific research applications, including in the study of the nervous system, cardiovascular system, and cancer. In the nervous system, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in several neurological disorders such as Alzheimer's disease and bipolar disorder. In the cardiovascular system, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been shown to inhibit the activity of the enzyme soluble guanylate cyclase (sGC), which is involved in the regulation of blood pressure. In cancer research, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been shown to inhibit the growth of several cancer cell lines, including breast cancer and colon cancer.
作用機序
4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole exerts its effects by inhibiting the activity of specific enzymes. In the case of GSK-3β, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole binds to the enzyme's active site, preventing it from phosphorylating its substrates. This inhibition leads to a decrease in the activity of downstream signaling pathways that are involved in cell survival, proliferation, and differentiation. In the case of sGC, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole binds to the enzyme's heme group, preventing it from converting guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This inhibition leads to a decrease in the activity of downstream signaling pathways that are involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole depend on the specific enzyme that it inhibits. In the case of GSK-3β inhibition, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been shown to increase the levels of β-catenin, a protein involved in cell adhesion and signaling. This increase leads to changes in gene expression and cell behavior, which can have various physiological effects. In the case of sGC inhibition, 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole has been shown to decrease the levels of cGMP, which can lead to vasoconstriction and an increase in blood pressure.
実験室実験の利点と制限
One advantage of using 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole in lab experiments is its specificity for the enzymes that it inhibits. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. Another advantage is its high purity, which allows for accurate dosing and reproducibility. However, one limitation of using 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole is its relatively high cost compared to other compounds that can be used to inhibit the same enzymes.
将来の方向性
There are several future directions for the study of 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole. One direction is the investigation of its effects on other enzymes and pathways. Another direction is the optimization of its synthesis method to reduce its cost and increase its yield. Additionally, the development of 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.
合成法
4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole can be synthesized using different methods. One of the most common methods involves the reaction of 4-bromo-1H-pyrazole with butyl vinyl ether in the presence of a base catalyst. The reaction yields 4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole as a white solid with a purity of over 95%. Other methods include the reaction of 4-bromo-1H-pyrazole with butyl chloroformate and the reaction of 4-bromo-1H-pyrazole with butyl alcohol in the presence of a base catalyst.
特性
IUPAC Name |
4-bromo-5-(butoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-3-5-7-15-9-11-10(12)8-13-14(11)6-4-2/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUNNYFWUDIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=C(C=NN1CCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(butoxymethyl)-1-propyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)


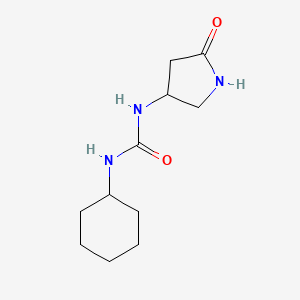
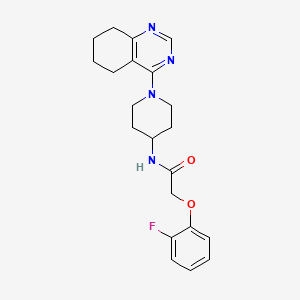
![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)
![2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445474.png)
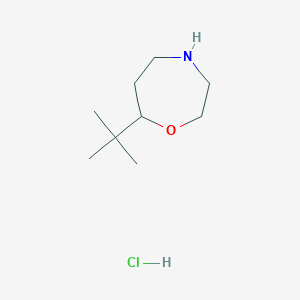
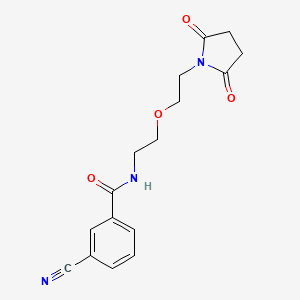
![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B2445486.png)
![N-benzoyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B2445487.png)